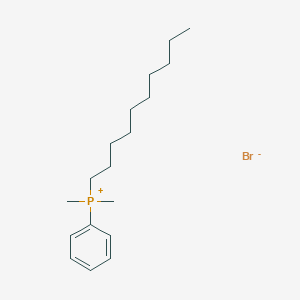
Decyl(dimethyl)phenylphosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl(dimethyl)phenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C16H28BrP. This compound is characterized by the presence of a decyl group, two methyl groups, and a phenyl group attached to a central phosphorus atom, with bromide as the counterion. Quaternary phosphonium salts are known for their stability and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl(dimethyl)phenylphosphanium bromide can be synthesized through the quaternization of triphenylphosphine with decyl bromide in the presence of a suitable solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Ph3P+C10H21Br→Ph2(C10H21)PBr
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decyl(dimethyl)phenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium chloride can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
Scientific Research Applications
Decyl(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a drug delivery agent, particularly in targeting cancer cells.
Industry: It is used in the production of ionic liquids, which are employed as solvents in various industrial processes.
Mechanism of Action
The mechanism of action of decyl(dimethyl)phenylphosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic decyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, this disruption can result in antimicrobial effects. In drug delivery, the compound’s ability to target and penetrate cell membranes is leveraged to deliver therapeutic agents directly to target cells.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylphosphonium bromide
- Tetraphenylphosphonium chloride
- Hexadecyl(trimethyl)phosphonium bromide
Uniqueness
Decyl(dimethyl)phenylphosphanium bromide is unique due to its specific combination of a decyl group, two methyl groups, and a phenyl group attached to the phosphorus atom. This structure imparts distinct lipophilic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both research and industrial applications.
Properties
CAS No. |
63635-52-9 |
|---|---|
Molecular Formula |
C18H32BrP |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
decyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C18H32P.BrH/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18;/h11-13,15-16H,4-10,14,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SZBRCTQBBFYABP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[P+](C)(C)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


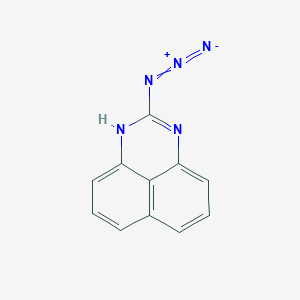
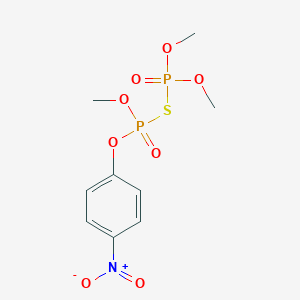
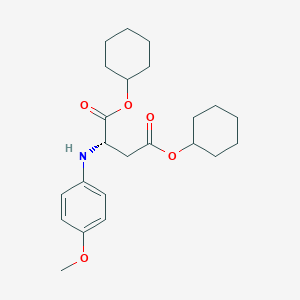
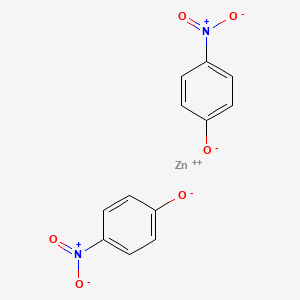
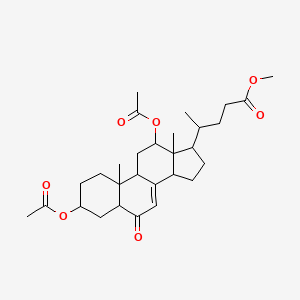
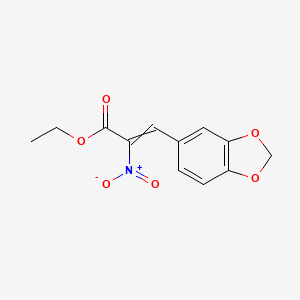
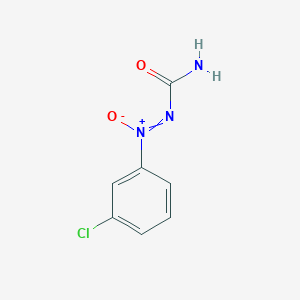
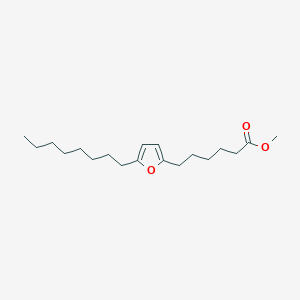
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
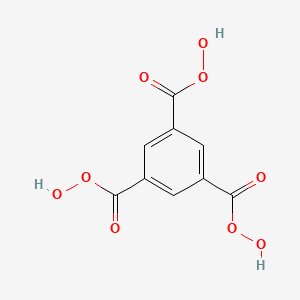
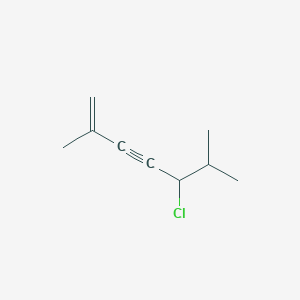
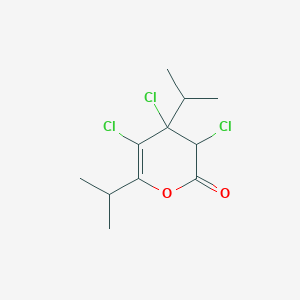
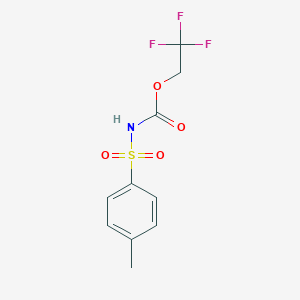
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
